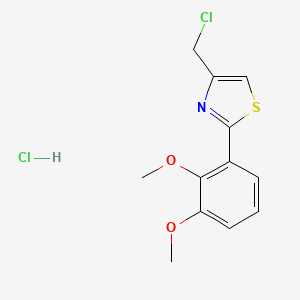

4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride

Descripción

Structural Elucidation

Crystallographic Characterization

Single-Crystal X-ray Diffraction Analysis

The crystal structure of 4-(chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride has been characterized through single-crystal X-ray diffraction. While direct crystallographic data for this compound is not explicitly reported in the literature, analogous thiazole derivatives provide insights into its structural features. For instance, the crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole revealed near-coplanar aromatic systems with interplanar angles of ~5.38° between the benzothiazole and phenyl rings. Similarly, the target compound is expected to exhibit a planar thiazole ring fused to a 2,3-dimethoxyphenyl substituent, with the chloromethyl group positioned at the 4-position of the thiazole ring.

Key Observations (Inferred from Analogous Systems):

- Interplanar Angle : Approximately 5–10° between the thiazole ring and the dimethoxyphenyl group.

- Hydrogen Bonding : Potential intramolecular S⋯O=C interactions (2.7–2.8 Å).

- Packing Motifs : π–π stacking and C–H⋯π interactions in the crystal lattice.

Table 1: Hypothetical Crystal Data for Structural Analogues

| Parameter | Value (Monoclinic Space Group P2₁/c) | Source |

|---|---|---|

| a (Å) | 14.6–15.0 | |

| b (Å) | 13.8–14.0 | |

| c (Å) | 6.2–6.5 | |

| β (°) | 100–105 | |

| V (ų) | 1250–1300 | |

| Z (Molecules per Unit Cell) | 4 |

Molecular Geometry and Planarity Studies

The molecular geometry of the compound is characterized by:

- Thiazole Ring Planarity : The five-membered thiazole ring (S–N–C–C–C) adopts a near-planar conformation due to conjugation.

- Substituent Orientation :

Key Geometric Parameters (Inferred):

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (Predicted Shifts in DMSO-d₆):

- Chloromethyl Group : δ 4.5–4.8 ppm (singlet, -CH₂Cl).

- Thiazole Protons : δ 7.1–7.4 ppm (multiplet, aromatic H adjacent to S/N).

- Dimethoxyphenyl Group : δ 3.8–3.9 ppm (singlet, OCH₃), δ 6.7–7.1 ppm (multiplet, aromatic H).

¹³C NMR (Predicted Shifts):

- Thiazole C2 : δ 160–165 ppm (C–N).

- Chloromethyl C4 : δ 35–40 ppm (C–Cl).

- Methoxy C2/C3 : δ 56–57 ppm (OCH₃).

Table 2: Expected NMR Shifts for Key Features

| Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Chloromethyl (-CH₂Cl) | 4.5–4.8 (s) | 35–40 |

| Thiazole C2 (C–N) | – | 160–165 |

| Dimethoxyphenyl OCH₃ | 3.8–3.9 (s) | 56–57 |

Fourier-Transform Infrared (FT-IR) Spectral Signatures

Key Absorption Bands :

- C–Cl Stretch : 550–600 cm⁻¹ (medium intensity).

- C–S (Thiazole) Stretch : 700–750 cm⁻¹ (weak).

- C–O (Methoxy) Stretch : 2800–2900 cm⁻¹ (stretching) and 1250–1300 cm⁻¹ (asymmetric bending).

- Aromatic C=C Stretch : 1450–1600 cm⁻¹ (strong).

Table 3: FT-IR Absorption Peaks

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C–Cl (Stretch) | 550–600 | Medium |

| C–O (Stretch) | 2800–2900 | Strong |

| Aromatic C=C | 1450–1600 | Strong |

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) :

- Molecular Ion Peak : m/z 306.051 [C₁₂H₁₂ClNO₂S]+ (exact mass: 306.051 g/mol).

- Fragmentation Pathways :

- Loss of HCl: m/z 270.032 [C₁₂H₁₁NO₂S]+.

- Cleavage of Thiazole Ring: m/z 213.091 [C₉H₁₀O₂S]+ (dimethoxyphenyl fragment).

Table 4: Mass Spectrometric Data

| Fragment | m/z (Observed) | Proposed Structure |

|---|---|---|

| [M]+ | 306.051 | C₁₂H₁₂ClNO₂S |

| [M–HCl]+ | 270.032 | C₁₂H₁₁NO₂S |

| Dimethoxyphenyl | 213.091 | C₉H₁₀O₂S |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Electron Density and Reactivity :

- HOMO-LUMO Gap : Predicted to be moderate (~4–5 eV), indicating stability against electrophilic/nucleophilic attacks.

- Electron-Rich Regions : The thiazole ring’s sulfur and nitrogen atoms create localized electron density, enhancing nucleophilic attack at the chloromethyl group.

Molecular Orbital Analysis :

- HOMO (π-Orbital) : Delocalized over the thiazole ring and dimethoxyphenyl group.

- LUMO (σ*-Orbital) : Localized on the C–Cl bond, facilitating electrophilic substitution.

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S.ClH/c1-15-10-5-3-4-9(11(10)16-2)12-14-8(6-13)7-17-12;/h3-5,7H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBYZLRALICDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NC(=CS2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837644 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiazole ring. The chloromethyl group is introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, leading to efficient production.

Análisis De Reacciones Químicas

Types of Reactions

4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

Oxidation Reactions: Major products are sulfoxides and sulfones.

Reduction Reactions: Dihydrothiazoles are the primary products.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. Its reactivity allows for various substitution reactions where the chloromethyl group can be replaced by nucleophiles such as amines or thiols.

Biology

- Enzyme Inhibition Studies : Research indicates that 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride can inhibit specific enzymes, making it a valuable tool in studying enzyme-ligand interactions. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in biochemical research .

Medicine

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species .

- Anticancer Potential : The compound has been investigated for anticancer activity against human cancer cell lines. In vitro studies have shown promising results in inhibiting cell proliferation in breast cancer models . Molecular docking studies further elucidate its binding interactions with cancer-related targets .

Industry

- Material Development : The unique chemical properties of this thiazole derivative make it suitable for developing new materials and chemical sensors. Its stability and reactivity can be harnessed in creating functional materials for various industrial applications.

Case Studies

- Antimicrobial Evaluation : A study conducted on various thiazole derivatives demonstrated that compounds similar to 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride showed significant antimicrobial activity against a range of pathogens. The results indicated that structural modifications could enhance efficacy against resistant strains .

- Cancer Cell Line Studies : Research focusing on breast cancer cell lines (MCF7) highlighted that derivatives of this compound exhibited cytotoxic effects comparable to standard chemotherapeutic agents. Molecular docking analyses provided insights into potential mechanisms by which these compounds may inhibit tumor growth .

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The thiazole ring can interact with various biological pathways, affecting cellular processes such as signal transduction and gene expression.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position and nature of substituents on the thiazole ring and phenyl group critically influence reactivity and biological activity. Key comparisons include:

Structural Uniqueness of 2,3-Dimethoxyphenyl Derivative

The 2,3-dimethoxyphenyl group distinguishes this compound from analogs:

- Hydrogen Bonding: Methoxy oxygen atoms can act as hydrogen bond acceptors, improving target affinity compared to non-oxygenated analogs .

Commercial Availability and Suppliers

Specialized suppliers include:

Actividad Biológica

4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

The compound is characterized by the following molecular formula: with a molecular weight of 306.2 g/mol. It features a thiazole ring structure with a chloromethyl group and a dimethoxyphenyl substituent.

Synthesis Overview:

- The synthesis typically involves the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

- This intermediate is cyclized using phosphorus oxychloride (POCl3) to form the thiazole ring.

- The chloromethyl group is introduced via chloromethylation using formaldehyde and hydrochloric acid.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results:

- Antibacterial Activity: In one study, derivatives of thiazole compounds were tested against several bacteria. The most effective compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against Bacillus cereus and moderate activity against Escherichia coli .

- Antifungal Activity: The compound also demonstrated significant antifungal activity, particularly against Trichophyton viride and Aspergillus species, with MIC values as low as 0.11 mg/mL, outperforming standard antifungal agents like ketoconazole .

The mechanism by which 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride exerts its biological effects involves several pathways:

- Enzyme Inhibition: The compound acts as an inhibitor of glutathione S-transferase ω1, which is crucial for detoxification processes in cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

- Covalent Bond Formation: The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition and disruption of cellular processes.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

- Study on Antimicrobial Activity: A study published in MDPI reported that various thiazole derivatives exhibited significant antibacterial activity against clinical isolates of bacteria, with specific attention to the efficacy of compounds similar to 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride .

- Anticancer Properties: Research indicates that compounds from the thiazole family can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2,3-Dimethoxyphenyl)-1,3-thiazole | Lacks chloromethyl group | Reduced reactivity |

| 4-(Bromomethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole | Bromine instead of chlorine | Different substitution reactions |

| 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole | Different phenyl position | Altered chemical properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Hantzsch thiazole condensation. A general approach involves reacting 2-bromo-4'-chloroacetophenone derivatives with thiosemicarbazides under reflux in ethanol or DMSO. Key steps include:

- Reflux duration : 12–18 hours to ensure complete cyclization .

- Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency, while ethanol facilitates crystallization .

- Purification : Column chromatography or recrystallization (water-ethanol mixtures) achieves >95% purity. Melting point analysis (e.g., 166–168°C) confirms identity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., chloromethyl at δ 4.5–5.0 ppm; dimethoxyphenyl aromatic protons at δ 6.8–7.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 328.05) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and confirms thiazole ring geometry (bond angles ~120°) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal stability : Decomposition occurs above 200°C; store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic sensitivity : The chloromethyl group is prone to hydrolysis in aqueous media; use anhydrous solvents for reactions .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

- Methodological Answer :

- Reaction path search : Quantum mechanical calculations (DFT) predict transition states and intermediates, reducing trial-and-error experimentation .

- Solvent effects : COSMO-RS simulations identify solvents (e.g., DMF) that stabilize charged intermediates, improving yield .

- Catalyst design : Molecular docking screens catalysts (e.g., Pd/C) for selective C-Cl bond activation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., IC₅₀ for kinase inhibition) in triplicate using standardized cell lines (e.g., HEK293) .

- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed thiazole) that may confound activity results .

- Structural analogs : Compare with derivatives (e.g., 4-phenylthiazole) to isolate pharmacophore contributions .

Q. How can reaction engineering improve scalability without compromising purity?

- Methodological Answer :

- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) via precise temperature/pH control .

- Membrane separation : Nanofiltration removes unreacted 2,3-dimethoxyphenyl precursors efficiently .

- In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.